molecular formula C11H13N3O B1467447 [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249435-29-7

[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467447
CAS RN: 1249435-29-7
M. Wt: 203.24 g/mol
InChI Key: FIBMGBRQTBUPAO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol, commonly referred to as DMPTM, is a synthetic organic compound that has been studied extensively for its potential applications in various scientific fields. DMPTM is a versatile compound that has been used for the synthesis of a variety of organic compounds, as well as for the study of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including [1-(2,4-dimethylphenyl)triazol-4-yl]methanol, are known for their antimicrobial properties. They can be synthesized to target a variety of pathogenic bacteria and fungi, contributing to the development of new antibiotics and antifungal agents. The structural characteristics of triazoles allow them to bind effectively with microbial enzymes, disrupting their function and inhibiting growth .

Antioxidant Properties

These compounds have also been studied for their antioxidant capabilities. By scavenging free radicals, they can potentially reduce oxidative stress in cells, which is a contributing factor to chronic diseases such as cancer and heart disease. Their efficacy as antioxidants can be compared to standard agents using assays like DPPH free radical-scavenging .

Anticancer Activity

The triazole ring is a common feature in many anticancer drugs. [1-(2,4-dimethylphenyl)triazol-4-yl]methanol derivatives can be designed to exhibit cytotoxic activity against various cancer cell lines, potentially leading to the development of new chemotherapeutic agents .

Agrochemical Applications

In agriculture, triazole derivatives can function as growth stimulants for plants. They may influence the levels of endogenous hormones, such as IAA, ABA, and GA3, playing a role in controlling root development and overall plant growth .

Catalysis in Organic Synthesis

The compound can be used in catalytic protocols for the synthesis of organic compounds. It can facilitate reactions such as the Michael addition of N-heterocycles to chalcones, which is a key step in producing various bioactive compounds with potential applications in pharmaceuticals and materials science .

Drug Design and Development

Due to its structural versatility, [1-(2,4-dimethylphenyl)triazol-4-yl]methanol can be a valuable scaffold in drug design. It can be conjugated with other pharmacophores to enhance drug properties like solubility, potency, and selectivity, aiding in the development of more effective medications .

Molecular Docking Studies

This compound can be used in computational studies to model interactions with biological targets, such as enzymes or receptors. Molecular docking can predict the binding affinity and suggest modifications to improve efficacy, which is crucial in the early stages of drug discovery .

properties

IUPAC Name

[1-(2,4-dimethylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-3-4-11(9(2)5-8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBMGBRQTBUPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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